molecular formula C8H15NO3S B2676886 3-Hydroxy-4-pyrrolidinylthiolane-1,1-dione CAS No. 448911-59-9

3-Hydroxy-4-pyrrolidinylthiolane-1,1-dione

Cat. No.: B2676886
CAS No.: 448911-59-9
M. Wt: 205.27
InChI Key: AWVQGXRYOLGULJ-UHFFFAOYSA-N
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Description

3-Hydroxy-4-pyrrolidinylthiolane-1,1-dione is a heterocyclic compound featuring a pyrrolidine ring fused with a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-pyrrolidinylthiolane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrolidine derivative with a thiolane precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-pyrrolidinylthiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Hydroxy-4-pyrrolidinylthiolane-1,1-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It is used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-Hydroxy-4-pyrrolidinylthiolane-1,1-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A related compound with a similar pyrrolidine ring structure.

    Thiolane-1,1-dione: Shares the thiolane ring but lacks the pyrrolidine moiety.

    Prolinol: Another pyrrolidine derivative with different functional groups.

Uniqueness

3-Hydroxy-4-pyrrolidinylthiolane-1,1-dione is unique due to its fused ring structure, combining both pyrrolidine and thiolane rings. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c10-8-6-13(11,12)5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVQGXRYOLGULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CS(=O)(=O)CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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